molecular formula C14H15NOS B5765584 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

Cat. No.: B5765584
M. Wt: 245.34 g/mol
InChI Key: HEADITVSXYFDJR-UHFFFAOYSA-N
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Description

3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide (CAS 445007-73-8) is a synthetic thiophene carboxamide derivative with a molecular formula of C14H15NOS and a molecular weight of 245.34 g/mol . This chemical reagent features a distinct molecular structure combining thiophene and benzyl substituents, supplied with a minimum purity of 95% as confirmed by analytical chromatography . Thiophene carboxamide derivatives represent a significant scaffold in medicinal chemistry with documented potential in anticancer research . Recent scientific investigations highlight that novel compounds featuring the thiophene carboxamide core demonstrate selective cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) models . These derivatives have shown mechanisms of action involving caspase 3/7 activation, mitochondrial depolarization, and modulation of reactive oxygen species production, indicating their relevance for investigating apoptosis pathways in malignant cells . The structural features of this compound make it valuable for structure-activity relationship studies in hit-to-lead optimization campaigns, particularly for researchers developing targeted therapies against resistant cancer phenotypes . Applications: This compound is suitable for use in biochemical research, including in vitro cytotoxicity screening, mechanism of action studies, and as a synthetic intermediate for developing novel therapeutic candidates. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not suitable for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-10-3-5-12(6-4-10)9-15-14(16)13-11(2)7-8-17-13/h3-8H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEADITVSXYFDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene-2-carboxylic acid with 4-methylbenzylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that thiophene derivatives, including 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide, exhibit promising anticancer activities. For instance, related compounds have shown potent activity against various cancer cell lines. A study on a thiophene-3-carboxamide analog demonstrated significant growth inhibition across a panel of 39 human cancer cell lines, suggesting that structural modifications can enhance efficacy against tumors .

Antibacterial Activity
Thiophene carboxamides have been identified as potential antibacterial agents. Nitrothiophene carboxamide derivatives were engineered to overcome bacterial efflux mechanisms, demonstrating potent activity against E. coli and other pathogens . The mechanism involves activation by specific nitroreductases within bacterial cells, highlighting the potential for developing new antibiotics from this class of compounds.

Organic Synthesis

Synthetic Intermediates
this compound can serve as a synthetic intermediate in the preparation of various heterocyclic compounds. Thioamides are recognized for their versatility in organic synthesis, allowing for the formation of complex molecular architectures . The ability to modify the thiophene ring opens avenues for creating novel compounds with tailored properties.

Material Science

Organic Electronics
Thiophene derivatives are increasingly explored for applications in organic electronics due to their favorable electronic properties. The structural characteristics of this compound suggest potential utility in organic semiconductors and photovoltaic devices . The ability to tune electronic properties through chemical modifications makes these compounds attractive for developing advanced materials.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Anticancer ActivityInhibition of cancer cell growth across various linesStudy on thiophene-3-carboxamide analogs
Antibacterial ActivityPotent activity against E. coli and other bacteriaResearch on nitrothiophene carboxamides
Organic SynthesisUsed as intermediates for synthesizing heterocyclesGeneral thioamide applications
Organic ElectronicsPotential use in organic semiconductors and photovoltaic devicesInsights into electronic properties

Case Studies

  • Antitumor Mechanism Investigation
    A study on JCI-20679, a thiophene-3-carboxamide analog, revealed its potent antitumor activity with minimal side effects in mouse models. The research focused on elucidating its mechanism of action, which could inform the development of new therapeutic agents .
  • Efflux Mechanism Overcoming
    Research highlighted the design of nitrothiophene carboxamides that effectively bypass bacterial efflux pumps, showcasing their potential as novel antibiotics. This work emphasizes the importance of structural optimization in enhancing antibacterial efficacy .

Mechanism of Action

The mechanism of action of 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on substituent effects, physical properties, synthesis methods, and bioactivities, drawing from structurally related thiophene carboxamides in the literature.

Substituent Effects and Structural Features

Key Compounds for Comparison :

Compound 11 (): 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]thiophene-3-carboxamide.

Compound 12 (): 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-nitrophenyl)aminoacetamido]thiophene-3-carboxamide.

Compound 15 (): 4-Acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)thiophene-3-carboxamide.

N-(2-Nitrophenyl)thiophene-2-carboxamide ().

Substituent Comparison :
Compound Thiophene Substituents Amide Substituent Key Functional Groups
Target Compound 3-Methyl N-(4-Methylbenzyl) Methyl (electron-donating)
Compound 11 5-Cyano, 4-aminoacetamido N-(4-Methoxyphenyl) Chlorophenyl, methoxy
Compound 12 5-Cyano, 4-aminoacetamido N-(4-Methoxyphenyl) Nitrophenyl, methoxy
Compound 15 4-Acetamido, 5-hydrazinocarbonyl N-(4-Methoxyphenyl) Hydrazine, acetamido
N-(2-Nitrophenyl) analog None N-(2-Nitrophenyl) Nitro (electron-withdrawing)
  • Steric Effects : The 4-methylbenzyl group introduces steric bulk compared to smaller substituents like methoxy or nitro, possibly affecting molecular packing and intermolecular interactions .
Structural Parameters :
  • Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, the benzene-thiophene dihedral angles are 8.50–13.53°, influenced by nitro group interactions . The target compound’s methyl groups may reduce ring coplanarity, increasing dihedral angles and altering crystal packing.
Melting Points and Yields :
Compound Melting Point (°C) Yield (%) Synthesis Method
Target Compound Not reported Not reported Likely via amide coupling
Compound 11 156–158 66 Microwave-assisted synthesis
Compound 12 167–168 59 Microwave-assisted synthesis
Compound 15 >300 84 Reflux in n-butanol with hydrazine
N-(2-Nitrophenyl) analog 397 Not reported Acetonitrile reflux
  • Trends: Higher melting points correlate with polar substituents (e.g., Compound 15’s hydrazinocarbonyl group) and strong hydrogen-bonding networks. The target compound’s methyl groups may lower melting points due to reduced polarity .

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Thiophene Ring Formation : Cyclization of dicarbonyl compounds with elemental sulfur under reflux (140–160°C) in aprotic solvents like dimethylformamide (DMF) .

Sulfamoyl Group Introduction : Sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .

Amidation : Coupling the thiophene-2-carboxylic acid derivative with 4-methylbenzylamine using carbodiimide reagents (e.g., EDCI) and catalytic DMAP in dichloromethane (DCM) .
Key Considerations :

  • Purity is monitored via thin-layer chromatography (TLC).
  • Final product characterization requires NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity .

Basic: How is the compound characterized to confirm its structural identity?

Methodological Answer:

  • ¹H NMR : Peaks for methyl groups (δ 2.3–2.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and amide NH (δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and S=O (1150–1200 cm⁻¹) confirm the carboxamide and sulfonamide groups .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 344.1 (calculated for C₁₅H₁₇NO₂S) .
    Validation : Compare data with PubChem entries (e.g., InChIKey: KYKWKRGJJHBQMB-UHFFFAOYSA-N) .

Advanced: How can researchers address contradictions in reported biological activities of thiophene-2-carboxamide derivatives?

Methodological Answer:

Structural-Activity Relationship (SAR) Analysis :

  • Compare substituent effects (e.g., 4-methylphenyl vs. fluorophenyl) on enzyme inhibition using molecular docking (e.g., AutoDock Vina) .
  • Validate with isothermal titration calorimetry (ITC) to measure binding affinities .

Assay Standardization :

  • Replicate studies under controlled conditions (pH, temperature) to isolate variables causing discrepancies .

Meta-Analysis :

  • Cross-reference data from high-throughput screens (e.g., PubChem BioAssay) to identify outliers or batch-specific anomalies .

Advanced: What experimental strategies are used to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

Target Identification :

  • Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
  • CRISPR-Cas9 Knockout Screens : Validate candidate targets (e.g., β-catenin) in cellular models .

Pathway Analysis :

  • Transcriptomic profiling (RNA-seq) post-treatment to map affected pathways (e.g., Wnt/β-catenin) .

In Vivo Validation :

  • Administer the compound in transgenic zebrafish models to assess bioavailability and toxicity .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., sulfone derivatives) .
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; assess changes in UV-Vis spectra (λmax ~270 nm for thiophene) .
  • Recommended Storage : –20°C in amber vials under argon to prevent oxidation and hydrolysis .

Advanced: How can computational methods optimize the compound’s pharmacokinetic properties?

Methodological Answer:

ADMET Prediction :

  • Use SwissADME to predict logP (2.8), solubility (LogS = –4.1), and blood-brain barrier permeability .

Metabolite Prediction :

  • Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .

Synthetic Modification :

  • Introduce polar groups (e.g., hydroxyl) to improve solubility while maintaining activity via free-energy perturbation (FEP) calculations .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assay (MIC determination) against S. aureus and E. coli .
  • Anticancer Screening : MTT assay on HeLa and MCF-7 cell lines; IC₅₀ calculation after 48-hour exposure .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or HDACs using recombinant proteins .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

X-ray Crystallography :

  • Grow single crystals via slow evaporation in acetonitrile/ethyl acetate (1:1) .
  • Refine structures using SHELXL; analyze dihedral angles (e.g., thiophene vs. benzyl group: 8.5–13.5°) to confirm spatial arrangement .

Comparisons :

  • Overlay with homologous structures (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to identify torsional variances impacting bioactivity .

Basic: What solvents and reaction conditions minimize side-product formation during synthesis?

Methodological Answer:

  • Solvent Choice : Use DCM or THF for sulfonylation to avoid esterification side reactions .
  • Temperature Control : Maintain ≤5°C during amidation to prevent racemization .
  • Catalysts : DMAP (4-dimethylaminopyridine) enhances coupling efficiency in carbodiimide-mediated reactions .

Advanced: What strategies validate the compound’s specificity toward a target enzyme versus off-target effects?

Methodological Answer:

Selectivity Screening :

  • Profile against a kinase/GPCR panel (e.g., Eurofins DiscoverX) to identify off-target binding .

Cellular Thermal Shift Assay (CETSA) :

  • Monitor target engagement in live cells by quantifying protein stability shifts post-treatment .

RNA Interference :

  • Knock down the putative target and assess if the compound’s effect is abolished .

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